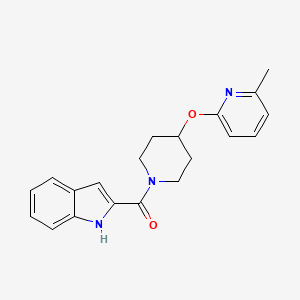

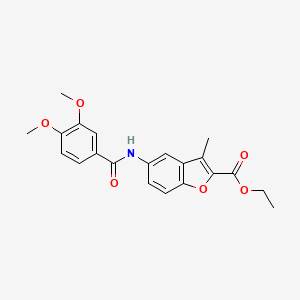

Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . A series of novel benzamide compounds were synthesized, and the products were purified . The analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar compounds like Ethyl 3,4-Dimethoxybenzoate has been analyzed using various spectroscopic methods . The molecular formula is CHO, with an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of thiazole-based analogs were synthesized from appropriate starting materials . The prepared thiazole compounds were screened for their cytotoxic potency .Wissenschaftliche Forschungsanwendungen

- Researchers have explored the potential of this compound as an anticancer agent. Its structural features suggest interactions with cellular targets involved in cancer progression. Studies have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition .

- Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate exhibits anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes or cytokines. Investigations have focused on its potential use in managing inflammatory diseases .

- Some studies suggest that this compound could protect neurons from oxidative stress and neurodegenerative conditions. Researchers have explored its impact on neuronal survival, synaptic plasticity, and cognitive function .

- The compound’s unique structure may contribute to its antimicrobial activity. Investigations have looked into its effectiveness against bacteria, fungi, and even drug-resistant strains. Potential applications include developing novel antibiotics or antifungal agents .

- Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate has been studied for its cardiovascular effects. It may influence blood pressure, vascular tone, or platelet aggregation. Researchers aim to uncover its potential therapeutic role in cardiovascular diseases .

- Beyond its biological activities, this compound serves as a valuable building block in organic synthesis. Medicinal chemists use it to create derivatives with enhanced properties. Researchers explore modifications to optimize drug-like characteristics .

Anticancer Properties

Anti-Inflammatory Activity

Neuroprotective Effects

Antimicrobial Applications

Cardiovascular Health

Chemical Synthesis and Medicinal Chemistry

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit tubulin polymerization . Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis .

Mode of Action

This inhibition could lead to disruption of cellular processes such as cell division .

Biochemical Pathways

The compound may affect the pathway of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division . Disruption of this process can lead to cell cycle arrest and apoptosis .

Result of Action

The result of the compound’s action could be the inhibition of cell division, leading to cell cycle arrest and apoptosis . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Eigenschaften

IUPAC Name |

ethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-5-27-21(24)19-12(2)15-11-14(7-9-16(15)28-19)22-20(23)13-6-8-17(25-3)18(10-13)26-4/h6-11H,5H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKBTVDVQYRFOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2832500.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2832501.png)

![(2,4-difluorophenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2832502.png)

![2-cyano-N-(3-{[(furan-2-yl)methyl]sulfamoyl}phenyl)-3-phenylprop-2-enamide](/img/structure/B2832505.png)

![N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide](/img/no-structure.png)